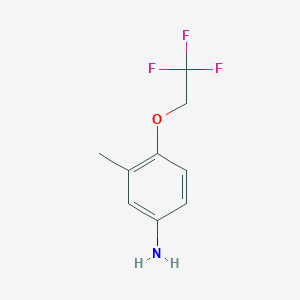

3-Methyl-4-(2,2,2-trifluoroethoxy)aniline

CAS No.: 1094646-56-6

Cat. No.: VC2910514

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094646-56-6 |

|---|---|

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 3-methyl-4-(2,2,2-trifluoroethoxy)aniline |

| Standard InChI | InChI=1S/C9H10F3NO/c1-6-4-7(13)2-3-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 |

| Standard InChI Key | HPQBTNDTWKOCSA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)N)OCC(F)(F)F |

| Canonical SMILES | CC1=C(C=CC(=C1)N)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

3-Methyl-4-(2,2,2-trifluoroethoxy)aniline belongs to the class of substituted anilines, featuring a benzene ring with an amino group (-NH₂), a methyl group at position 3, and a 2,2,2-trifluoroethoxy moiety at position 4. This arrangement creates a compound with interesting electronic and steric properties. Based on structural analysis of similar compounds, we can extrapolate the following properties:

Basic Information

The molecular formula is C₉H₁₀F₃NO with an estimated molecular weight of approximately 205.18 g/mol. The compound features a primary aromatic amine functional group along with a trifluoroethoxy substituent, which introduces three fluorine atoms into the structure. The methyl group at position 3 creates asymmetry in the electronic distribution across the aromatic ring.

Similar to documented compounds like 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline, this molecule would likely have a distinctive IUPAC name and standardized identifiers for database cataloging. The presence of both electron-donating (methyl, amino) and electron-withdrawing (trifluoroethoxy) groups creates an interesting electronic distribution that influences the compound's chemical behavior.

Physical and Chemical Properties

The physical and chemical properties of 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline can be reasonably estimated based on its structural features and comparison with similar compounds.

Physical State and Appearance

At standard temperature and pressure, 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline would likely exist as a crystalline solid, potentially with a slight yellowish coloration typical of many aniline derivatives. This prediction aligns with observations of structurally similar compounds such as 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline.

Solubility Profile

The compound would exhibit moderate to good solubility in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide. Its solubility in water would likely be limited due to the hydrophobic nature of both the aromatic ring and the trifluoroethoxy group. The amine group would contribute some hydrophilicity, but this would be insufficient to overcome the predominantly hydrophobic character of the molecule.

Chemical Reactivity

The reactivity of 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline is primarily determined by the aniline moiety, with modifications imposed by the other functional groups:

-

The primary amine group serves as a nucleophilic center, capable of participating in a wide range of reactions including acylation, alkylation, and condensation reactions

-

The trifluoroethoxy group, being electron-withdrawing, would decrease the nucleophilicity of the amine group compared to unsubstituted aniline

-

The methyl group at position 3 would exert an electron-donating effect, partially counteracting the influence of the trifluoroethoxy group

Table 1 presents a comparison of key properties between 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline and structurally related compounds.

| Property | 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline | 4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline | 2-(2,2,2-trifluoroethoxy)aniline |

|---|---|---|---|

| Molecular Formula | C₉H₁₀F₃NO | C₈H₇F₄NO | C₈H₈F₃NO |

| Molecular Weight (g/mol) | 205.18 (calculated) | 209.14 | 191.15 (calculated) |

| Electron-donating groups | -NH₂, -CH₃ | -NH₂ | -NH₂ |

| Electron-withdrawing groups | -OCH₂CF₃ | -OCH₂CF₃, -F | -OCH₂CF₃ |

| Position of trifluoroethoxy | Position 4 | Position 3 | Position 2 |

Applications in Research and Development

3-Methyl-4-(2,2,2-trifluoroethoxy)aniline has potential applications across several fields, with particular relevance to medicinal chemistry and materials science.

Medicinal Chemistry Applications

The structural features of 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline make it potentially valuable in medicinal chemistry:

-

As a building block for pharmaceutical synthesis

-

In the development of enzyme inhibitors

-

As a precursor for biologically active compounds

The presence of the trifluoroethoxy group is particularly significant, as fluorinated compounds often exhibit enhanced metabolic stability and improved membrane permeability compared to their non-fluorinated counterparts. The structural similarity to components used in the synthesis of compounds with anticancer activity suggests potential relevance in this therapeutic area .

Materials Science Applications

In materials science, 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline could serve as:

-

A precursor for specialized polymers

-

A component in fluorinated materials with unique properties

-

An intermediate in the synthesis of functional materials with applications in electronics or optics

The trifluoroethoxy group introduces fluorine atoms that can impart specific properties such as hydrophobicity, thermal stability, and chemical resistance to materials incorporating this compound.

| Structural Feature | Potential Biological Interaction | Possible Consequence |

|---|---|---|

| Amine group | Hydrogen bond donor | Interaction with protein binding sites |

| Trifluoroethoxy group | Lipophilic interactions, hydrogen bond acceptor | Enhanced membrane permeability, specific binding |

| Methyl group | Hydrophobic interactions | Improved binding to hydrophobic pockets |

| Aromatic ring | π-π stacking, hydrophobic interactions | Binding to aromatic amino acid residues in proteins |

Comparative Analysis with Related Compounds

Structural Comparison

3-Methyl-4-(2,2,2-trifluoroethoxy)aniline shares structural similarities with several documented compounds, each with distinct properties:

-

4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline: Features a fluoro substituent instead of a methyl group, altering the electronic properties of the aromatic ring

-

2-(2,2,2-trifluoroethoxy)aniline: Has the trifluoroethoxy group at position 2, creating a different spatial arrangement of substituents

-

3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl derivatives: Replace the benzene ring with a pyridine ring while maintaining similar substitution patterns

Functional Comparison

The functional properties of these related compounds provide insight into the potential behavior of 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline:

-

Reactivity: The position and nature of substituents influence chemical reactivity, with 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline likely exhibiting intermediate reactivity compared to its structural analogs

-

Biological activity: Different substitution patterns lead to varied interactions with biological targets, potentially resulting in distinct activity profiles

-

Physical properties: Solubility, melting point, and other physical characteristics would be influenced by the specific arrangement of substituents

| Exposure Route | Potential Risk | Recommended Precaution |

|---|---|---|

| Skin contact | Irritation, absorption | Chemical-resistant gloves, lab coat |

| Eye contact | Irritation | Safety goggles or face shield |

| Inhalation | Respiratory irritation | Adequate ventilation, fume hood use |

| Ingestion | Systemic toxicity | Standard laboratory hygiene practices |

| Environmental release | Potential ecological impact | Proper containment and waste disposal |

Future Research Directions

Structure-Activity Relationship Studies

Future research on 3-Methyl-4-(2,2,2-trifluoroethoxy)aniline could focus on:

-

Systematic evaluation of its biological activity across different targets

-

Comparison with structurally related compounds to establish structure-activity relationships

-

Development of derivatives with enhanced activity or improved properties

Synthetic Methodology Development

Optimization of synthetic routes could include:

-

Development of more efficient and scalable synthetic methods

-

Exploration of greener chemistry approaches

-

Investigation of regioselective methods for introducing substituents

Material Science Applications

Exploration of applications in materials science might include:

-

Incorporation into polymers to create materials with unique properties

-

Development of functional materials leveraging the electronic properties of the compound

-

Investigation of surface-active applications based on the amphiphilic nature of the molecule

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume